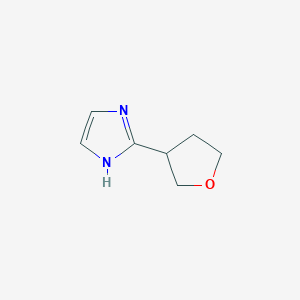

2-(oxolan-3-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-3-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-10-5-6(1)7-8-2-3-9-7/h2-3,6H,1,4-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSANWYWVQCIGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxolan 3 Yl 1h Imidazole and Its Analogues

Retrosynthetic Analysis of the Imidazole (B134444) Core

A retrosynthetic analysis of 2-(oxolan-3-yl)-1H-imidazole reveals two primary disconnection strategies. The first involves cleaving the bonds of the imidazole ring, suggesting a synthesis from an oxolane-containing precursor. The second approach disconnects the bond between the imidazole and oxolane rings, pointing towards a coupling reaction between the two individual heterocycles.

Cyclization Strategies for Imidazole Ring Formation

One of the classical methods for imidazole synthesis that can be adapted for this target molecule is the Debus-Radziszewski reaction. rowan.eduwikipedia.org This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). rowan.eduwikipedia.org In a potential synthesis of this compound, a glyoxal (B1671930) derivative of tetrahydrofuran (B95107) could react with an appropriate aldehyde and ammonia source.

Another viable cyclization strategy involves the formation of an imidazoline (B1206853) intermediate, which is subsequently dehydrogenated to the aromatic imidazole. The synthesis of imidazolines can be achieved through the condensation of a 1,2-diamine with a nitrile or an ester. wikipedia.org For the target molecule, this would entail reacting a derivative of tetrahydrofuran-3-carbonitrile (B82004) or a corresponding ester with ethylenediamine, followed by an oxidation step to yield the final imidazole product.

The following table summarizes key aspects of these cyclization strategies.

Table 1: Cyclization Strategies for Imidazole Ring Formation| Method | Key Precursors | Reaction Type | Notes |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl (e.g., oxolane-3-glyoxal), Aldehyde, Ammonia | Multicomponent Condensation | A versatile method for forming tri-substituted imidazoles. rowan.eduwikipedia.orgnih.gov |

| Imidazoline Dehydrogenation | 1,2-Diamine, Oxolane-3-nitrile/ester | Condensation followed by Oxidation | The imidazoline intermediate can be oxidized using various reagents like manganese dioxide or through catalytic dehydrogenation. wikipedia.org |

Functionalization of Pre-existing Imidazole Derivatives

An alternative and often more direct approach is the functionalization of a pre-existing imidazole ring at the C-2 position. This can be effectively achieved through lithiation. N-protected imidazoles can be selectively deprotonated at the C-2 position using a strong base like n-butyllithium to form a 2-lithioimidazole intermediate. organic-chemistry.org This nucleophilic intermediate can then react with a suitable electrophilic oxolane derivative.

For instance, the reaction of 2-lithioimidazole with an electrophile such as tetrahydrofuran-3-one would yield a tertiary alcohol, which could then be deoxygenated. Alternatively, reaction with a 3-halotetrahydrofuran or 3-tosyloxytetrahydrofuran would directly form the C-C bond between the two rings. This method offers a high degree of control and is suitable for introducing a variety of substituents at the 2-position of the imidazole ring. organic-chemistry.org

Synthesis of the Oxolan-3-yl Precursor

Stereoselective Approaches to 3-Substituted Tetrahydrofurans

The tetrahydrofuran ring is a common motif in many natural products, and as a result, numerous methods for its stereoselective synthesis have been developed. These methods are crucial for obtaining enantiomerically pure forms of the target compound. Strategies often involve the cyclization of chiral acyclic precursors. For example, intramolecular hydroalkoxylation of γ-hydroxy alkenes can lead to the formation of substituted tetrahydrofurans with good diastereoselectivity. Other approaches include asymmetric reductions of cyclic hemiacetals or the use of chiral auxiliaries to guide the stereochemical outcome of the ring-forming reaction.

Preparation of Reactive Oxolane Building Blocks

Several reactive oxolane building blocks can be synthesized to facilitate the coupling with the imidazole ring. A key intermediate is tetrahydrofuran-3-carbaldehyde . A common industrial method for its synthesis is the hydroformylation of 2,5-dihydrofuran (B41785) using synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst. patsnap.comvulcanchem.com

This aldehyde can then be used to generate other reactive species. For example, it can be reduced to (tetrahydrofuran-3-yl)methanol, which in turn can be converted to a more reactive electrophile like 3-(halomethyl)tetrahydrofuran or 3-(tosyloxymethyl)tetrahydrofuran . These compounds are excellent substrates for nucleophilic substitution reactions with a 2-lithioimidazole.

Another important reactive precursor is 3-tosyloxytetrahydrofuran , which can be prepared from 3-hydroxytetrahydrofuran (B147095) by reaction with tosyl chloride. rowan.edu This tosylate is a good leaving group and can be displaced by a nucleophilic imidazole derivative.

The following table outlines the preparation of some reactive oxolane building blocks.

Table 2: Preparation of Reactive Oxolane Building Blocks| Building Block | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| Tetrahydrofuran-3-carbaldehyde | 2,5-Dihydrofuran | CO, H₂, Rh-catalyst | Hydroformylation patsnap.comvulcanchem.com |

| (Tetrahydrofuran-3-yl)methanamine | Tetrahydrofuran-3-carbaldehyde | NH₃, H₂, Raney Ni | Reductive Amination chemicalbook.com |

| 3-Tosyloxytetrahydrofuran | 3-Hydroxytetrahydrofuran | Tosyl Chloride, Pyridine | Tosylation rowan.edu |

Coupling Reactions for Imidazole-Oxolane Linkage

The final step in many synthetic strategies towards this compound involves the formation of the C-C bond between the imidazole and oxolane rings. Cross-coupling reactions are powerful tools for this transformation.

One potential method is the Kumada coupling , which involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. In this context, a 2-haloimidazole could be coupled with an oxolan-3-yl Grignard reagent. Conversely, a 2-imidazolyl Grignard reagent could be reacted with a 3-halotetrahydrofuran.

Another widely used cross-coupling reaction is the Suzuki coupling , which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. This could involve the reaction of a 2-haloimidazole with an oxolan-3-ylboronic acid or ester, or the coupling of a 2-imidazolylboronic acid with a 3-halotetrahydrofuran.

Direct C-H activation of the imidazole ring followed by coupling with a suitable oxolane derivative is also a modern and efficient approach. Furthermore, the reaction of a 2-lithioimidazole, generated as described in section 2.1.2, with a reactive oxolane electrophile represents a direct and effective method for forging the imidazole-oxolane linkage. organic-chemistry.org

Transition-Metal Catalyzed Cross-Coupling Procedures

Transition-metal catalyzed cross-coupling reactions represent a powerful tool for the synthesis of substituted imidazoles. unipi.it These methods offer a direct and modular approach to introduce the oxolanyl moiety or to construct the imidazole ring itself.

Palladium-catalyzed reactions are at the forefront of C-C and C-N bond formation. beilstein-journals.org For the synthesis of analogues of this compound, direct C-H arylation of a pre-formed imidazole ring is a prominent strategy. nih.govnih.govunipi.it For instance, the C2-position of an N-protected imidazole can be directly coupled with a suitable halo-oxolane derivative. The reactivity of the C-H bonds in imidazole generally follows the order C2 > C5 > C4, allowing for regioselective functionalization. nih.gov The use of specific ligands, such as phosphines, and bases is crucial for the catalytic cycle. nih.govrsc.org

Copper-catalyzed reactions also offer a viable alternative for C-N bond formation, particularly in the context of Chan-Lam and Ullmann-type couplings. beilstein-journals.org These reactions can be employed to construct the imidazole ring by coupling an amine with a suitable precursor. While historically requiring harsh conditions, modern copper-catalyzed systems can proceed under milder conditions, expanding their applicability. beilstein-journals.org

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for C-H arylation. rsc.org Nickel catalysts, often in combination with specific phosphine (B1218219) ligands, can facilitate the coupling of imidazoles with aryl and heteroaryl halides or phenol (B47542) derivatives. rsc.org This approach could be adapted for the synthesis of this compound by using an appropriate oxolane-based coupling partner.

Rhodium catalysts have also been utilized in the synthesis of substituted imidazoles, particularly through C-H activation and annulation reactions. beilstein-journals.org These methods often involve the construction of the imidazole ring from simpler acyclic precursors.

Below is a table summarizing various transition-metal catalyzed methods applicable to the synthesis of substituted imidazoles.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Pd(OAc)₂ / P(n-Bu)Ad₂ | Direct C-H Arylation | N-SEM-imidazole, Aryl bromides | Enables regioselective C2 and C5 arylation. nih.gov |

| Ni(OTf)₂ / dcype | C-H Arylation | Imidazoles, Chloroarenes/Phenol derivatives | Cost-effective alternative to palladium; tolerates various functional groups. rsc.org |

| CuI / Ligand | Chan-Lam/Ullmann Coupling | Imidazoles, Arylboronic acids | Effective for C-N bond formation. beilstein-journals.org |

| [Rh(Cp*)Cl₂]₂ | C-H Annulation | Amidines, Alkynes | Ring construction via C-H activation. |

Direct C-C or C-N Bond Forming Reactions

Beyond transition-metal catalysis, several other methods facilitate the direct formation of C-C or C-N bonds to construct the this compound scaffold. These often involve multi-component reactions or cyclization strategies.

One common approach is the Debus-Radziszewski imidazole synthesis, which involves the one-pot condensation of a dicarbonyl compound, an aldehyde, and ammonia. jyu.fi To synthesize this compound via this method, oxolane-3-carbaldehyde would be a key starting material, reacting with a 1,2-dicarbonyl compound and an ammonia source.

Another strategy involves the cyclization of amidines with α-haloketones. In this approach, an amidine derived from oxolane-3-carboxamide (B2597113) could be reacted with a suitable α-haloketone to form the imidazole ring. Variations of this method allow for the synthesis of a wide range of substituted imidazoles.

The formation of the crucial C-N bond can also be achieved through the reaction of an appropriate diamine precursor with a derivative of oxolane-3-carboxylic acid. For instance, a protected imidazole precursor with a leaving group at the 2-position can undergo nucleophilic substitution with an oxolane-containing nucleophile. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds between aryl halides and amines and could be adapted for the synthesis of imidazole precursors. researchgate.net

A summary of direct bond-forming reactions is presented in the table below.

| Reaction Name | Reactants | Bond Formed | Description |

| Debus-Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | C-N, C-C | A classical one-pot method for tri-substituted imidazoles. jyu.fi |

| Wallach Synthesis | N,N-dimethylaniline, Phosphorus oxychloride, Formamide | C-C | Forms the imidazole ring from an aniline (B41778) derivative. |

| From α-Haloketones | α-Haloketone, Amidine | C-N | A versatile method for forming the imidazole ring. |

| Buchwald-Hartwig Amination | 2-Haloimidazole, Amine | C-N | A palladium-catalyzed cross-coupling for C-N bond formation. researchgate.net |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis for this compound. Key parameters that are typically varied include the choice of catalyst, solvent, base, temperature, and reaction time. researchgate.net

For transition-metal catalyzed reactions, the selection of the ligand can have a profound impact on the yield and regioselectivity. nih.gov For example, in palladium-catalyzed C-H arylations, bulky, electron-rich phosphine ligands often promote the desired coupling. nih.gov The choice of base is also crucial, with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) being commonly employed. nih.gov

The solvent can influence the solubility of reactants and the stability of catalytic intermediates. researchgate.net Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dioxane are frequently used in cross-coupling reactions. nih.govresearchgate.net

Temperature and reaction time are interdependent parameters. While higher temperatures can accelerate the reaction rate, they may also lead to the formation of undesired byproducts. researchgate.net Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields in the synthesis of imidazole derivatives. unipi.it

The table below illustrates a hypothetical optimization study for a Suzuki-type cross-coupling to synthesize an analogue of the target compound, highlighting the effect of varying reaction parameters.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 78 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 6 | 85 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-AmylOH | 110 | 10 | 92 |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of imidazole derivatives aims to reduce the environmental impact of chemical processes. researchgate.netwjbphs.comjipbs.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One of the key principles of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and several methods for imidazole synthesis have been adapted to be performed in aqueous media. wjbphs.comwjbphs.com The use of ionic liquids or deep eutectic solvents can also provide a greener alternative to volatile organic compounds. organic-chemistry.org

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high atom economy and reduces the generation of stoichiometric waste. researchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, is particularly advantageous. unipi.it Biocatalysts, such as enzymes, offer a highly selective and environmentally friendly approach to chemical synthesis. For example, lemon juice has been reported as a biocatalyst for the synthesis of triaryl-imidazoles. jipbs.com

Energy efficiency can be improved by employing methods such as microwave-assisted synthesis, which can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. wjbphs.comwjbphs.com Ultrasound-promoted synthesis is another energy-efficient technique that has been applied to the formation of imidazoles. researchgate.net

Solvent-free reaction conditions, where the neat reactants are mixed, represent an ideal green synthetic approach as they eliminate the need for a solvent altogether. asianpubs.org These reactions are often facilitated by grinding or heating.

The following table summarizes the application of green chemistry principles to imidazole synthesis.

| Green Chemistry Principle | Application in Imidazole Synthesis | Example |

| Use of Safer Solvents | Water as a reaction medium. wjbphs.comwjbphs.com | One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles in water. uokerbala.edu.iq |

| Atom Economy | Multi-component reactions that incorporate all reactants into the final product. researchgate.net | Four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org |

| Use of Catalysis | Heterogeneous and reusable catalysts. unipi.it | Zn(OAc)₂ catalyzed solvent-free synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net |

| Energy Efficiency | Microwave-assisted or ultrasound-promoted reactions. researchgate.netwjbphs.com | Microwave-assisted synthesis of 4,5-disubstituted imidazoles. organic-chemistry.org |

| Use of Renewable Feedstocks | Biocatalysts and bio-based starting materials. jipbs.com | Lemon juice as a biocatalyst for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.com |

| Waste Prevention | Solvent-free reaction conditions. asianpubs.org | Solvent-free synthesis of imidazole derivatives under mild heating. asianpubs.org |

Computational and Theoretical Investigations of 2 Oxolan 3 Yl 1h Imidazole

Electronic Structure and Molecular Properties

The electronic structure dictates the molecule's reactivity, polarity, and spectroscopic characteristics.

Quantum chemical calculations are foundational for understanding the electronic properties of molecules. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density. For 2-substituted imidazoles, DFT methods like B3LYP are commonly employed to optimize molecular geometries and calculate various properties. researchgate.netniscpr.res.insciensage.info

For instance, studies on similar 2-substituted imidazole (B134444) derivatives often use basis sets like 6-31G or TZVP to achieve a balance between accuracy and computational cost. researchgate.netniscpr.res.in These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. The choice of functional and basis set is crucial; for example, the M06 and CAM-B3LYP functionals have been used to investigate the electronic and optical properties of complex imidazole derivatives. acs.org

Table 1: Representative Quantum Chemical Methods for Imidazole Derivatives

| Method | Basis Set | Common Applications |

|---|---|---|

| DFT (B3LYP) | 6-31G(d,p) | Geometry optimization, Vibrational frequencies, Electronic properties physchemres.org |

| DFT (BMK, M05) | TZVP | Electrode potentials, Solvation effects researchgate.net |

| DFT (CAM-B3LYP, M06) | 6-311G(d,p) | Electronic transitions, NLO properties, Energy gaps acs.org |

This table is illustrative and based on methods used for similar compounds.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO indicates the molecule's excitability. niscpr.res.inniscpr.res.in In substituted imidazoles, the distribution and energy of these orbitals are heavily influenced by the nature of the substituent. An electron-donating group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while an electron-withdrawing group would lower the LUMO energy, making it more prone to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize charge distribution. niscpr.res.insciensage.info For 2-(oxolan-3-yl)-1H-imidazole, the nitrogen atoms of the imidazole ring would be regions of negative potential (electron-rich), making them sites for hydrogen bonding and protonation. The oxolane ring's oxygen atom would also represent a significant electronegative site.

Conformational Analysis and Dynamics

The flexibility of the oxolane ring and its connection to the imidazole ring allow the molecule to adopt various conformations.

To find the most stable three-dimensional arrangement of atoms, energy minimization calculations are performed. Conformational sampling techniques, such as systematic grid searches or stochastic methods, are used to explore the potential energy surface of the molecule. This helps identify various low-energy conformers (rotamers) that arise from rotation around the single bond connecting the oxolane and imidazole rings. The relative energies of these conformers determine their population at a given temperature. Studies on flexible molecules often use these techniques to understand which shapes are most prevalent in solution. mdpi.commdpi.com

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. scielo.brtandfonline.commdpi.com By simulating the movements of atoms according to the laws of classical mechanics, MD can explore the conformational landscape and identify transitions between different states. mdpi.com For this compound, an MD simulation in a solvent like water would reveal how the molecule flexes, how the oxolane ring puckers, and how the molecule interacts with its environment through hydrogen bonds. scielo.brnih.gov Such simulations, often run for nanoseconds, can confirm the stability of predicted low-energy conformers and reveal dynamic processes like ring-flipping or rotations that are not apparent from static models. tandfonline.commdpi.comnih.gov

Tautomerism and Aromaticity of the Imidazole Moiety

The imidazole ring exhibits important properties of tautomerism and aromaticity. It is a five-membered aromatic heterocycle with six π-electrons.

The imidazole moiety can exist in two tautomeric forms, where the proton on the nitrogen atom shifts between the two nitrogen atoms (N1 and N3). mdpi.comrsc.org In an unsubstituted imidazole, these two forms are identical. However, in a 2-substituted imidazole like this compound, the two tautomers are distinct and will have different stabilities.

Figure 1: Tautomeric Forms of this compound

(A simplified representation where the proton is on N1 in Form 1 and N3 in Form 2)

Quantum chemical calculations can predict the relative energies of these tautomers. mdpi.com The energy difference between them is often small, suggesting that both forms can coexist in equilibrium in solution. mdpi.com The specific environment, including the solvent, can influence which tautomer is more favorable. researchgate.netmdpi.com The rapid interconversion between these tautomers is a well-known phenomenon for imidazole derivatives and can be studied using NMR spectroscopy. mdpi.com

Energetics and Equilibria of N-H Tautomers

The imidazole ring is characterized by annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. In the case of this compound, this gives rise to two tautomeric forms. The relative stability of these tautomers is a critical factor influencing the molecule's chemical behavior and its interactions in a biological system.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to determine the relative energies of these tautomers. purkh.comresearchgate.net Studies on substituted imidazoles have shown that the tautomeric equilibrium is influenced by the electronic nature of the substituents and the surrounding medium (gas phase vs. solvent). researchgate.netrsc.org For instance, DFT calculations on 2-phenylimidazoles have been used to identify the preferred tautomer in both the gas phase and in solution. nih.gov The energy difference between tautomers is often found to be in the range of a few kcal/mol, suggesting that both forms can coexist at room temperature. nih.gov

In a hypothetical DFT study of this compound, the relative energies of the two N-H tautomers would be calculated. The oxolanyl group, being a saturated heterocyclic substituent, is primarily an electron-donating group through an inductive effect. This would likely influence the electron density on the imidazole ring and, consequently, the relative stability of the tautomers. The calculations would typically be performed at a level of theory such as B3LYP with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar systems. purkh.comresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Position of N-H | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Tautomer A | N1 | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer B | N3 | 1.5 | 1.2 |

Note: This table presents hypothetical data based on typical energy differences observed for substituted imidazoles. Actual values would require specific calculations for this compound.

Aromaticity Indices and Delocalization Assessment

The imidazole ring is an aromatic heterocycle, and its degree of aromaticity can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two of the most widely used descriptors. aip.org

The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system like benzene, and values close to 0 suggest a non-aromatic character. researchgate.net For imidazole and its derivatives, HOMA values are typically less than 1 but still indicate significant aromatic character. purkh.com The introduction of a substituent, such as the oxolan-3-yl group, can modulate the bond lengths in the imidazole ring and thus alter the HOMA value.

The NICS index is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at the center of the ring. A more negative NICS value generally corresponds to a higher degree of aromaticity. aip.org Theoretical studies on substituted imidazoles have shown that the position and electronic nature of the substituent affect the NICS values. aip.org For this compound, NICS calculations would provide insight into how the saturated oxolane ring influences the π-electron delocalization of the imidazole core.

Table 2: Illustrative Aromaticity Indices for Imidazole Derivatives

| Compound | HOMA | NICS(1) (ppm) |

| Imidazole | 0.78 | -12.5 |

| 2-Methylimidazole | 0.77 | -12.2 |

| 2-Phenylimidazole | 0.75 | -11.8 |

Note: This table contains representative data for simple imidazole derivatives to illustrate typical values. Data for this compound is not available.

Prediction of Chemical Reactivity and Reaction Pathways

Applications of Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap, are key indicators of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, DFT calculations can provide the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically distributed over the electron-rich imidazole ring, indicating its nucleophilic character. The LUMO's location highlights the regions susceptible to nucleophilic attack. The oxolan-3-yl substituent would influence the energy levels of these orbitals. The HOMO-LUMO gap can be used to compare the reactivity of this compound with other imidazole derivatives.

Table 3: Representative Frontier Orbital Energies for Imidazole Derivatives (eV)

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

| Imidazole | -6.10 | 1.25 | 7.35 |

| 2-Methylimidazole | -5.95 | 1.30 | 7.25 |

| 2-Phenylimidazole | -5.80 | 0.90 | 6.70 |

Note: This table presents typical values for simple imidazole derivatives to provide context. Specific calculations are required for this compound.

Transition State Modeling for Derivatization Reactions

Computational modeling of transition states is invaluable for understanding reaction mechanisms and predicting the feasibility of chemical transformations. For this compound, derivatization reactions could include N-alkylation, electrophilic substitution on the imidazole ring, or reactions involving the oxolane moiety.

Transition state theory, combined with quantum chemical calculations, allows for the location of the transition state structure on the potential energy surface and the calculation of the activation energy barrier. This information is crucial for predicting reaction rates and identifying the most likely reaction pathways. For example, in the N-alkylation of the imidazole ring, two different products can be formed depending on which nitrogen atom is alkylated. Transition state modeling can predict the regioselectivity of this reaction by comparing the activation energies for the two pathways. Studies on imidazole-catalyzed reactions have utilized transition state analysis to elucidate reaction mechanisms. nih.gov

Ligand-Receptor Interaction Modeling (In Silico)

Molecular Docking Studies with Protein Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Given that the imidazole scaffold is a common feature in many biologically active compounds, it is plausible that this compound could exhibit interactions with various protein targets. dergipark.org.trnih.gov

In a typical molecular docking study, the 3D structure of this compound would be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.

For instance, docking studies on imidazole derivatives have been performed to understand their antifungal activity by targeting lanosterol (B1674476) 14α-demethylase. mdpi.comresearchgate.net A hypothetical docking study of this compound could explore its binding to a similar enzyme or other relevant protein targets. The oxolane ring could potentially form hydrogen bonds through its oxygen atom, while the imidazole ring can act as both a hydrogen bond donor and acceptor, as well as participate in π-stacking interactions.

Table 4: Illustrative Molecular Docking Results for an Imidazole Derivative with a Target Protein

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Imidazole Derivative | Lanosterol 14α-demethylase | -8.5 | TYR132, HIS377, PHE234 |

| This compound | Hypothetical Target | (Predicted Value) | (Predicted Residues) |

Note: The data for the imidazole derivative is illustrative. A docking study for this compound would require a specific target and calculation.

Exploration of Biological Targets and Molecular Mechanisms of Action for 2 Oxolan 3 Yl 1h Imidazole

Enzyme Interaction and Inhibition Studies (In Vitro)

No published in vitro studies were identified that specifically investigate the interaction of 2-(oxolan-3-yl)-1H-imidazole with any enzyme classes.

Identification of Targeted Enzyme Classes (e.g., Kinases, Proteases, Hydrolases)

There is no available data to identify specific enzyme classes that are targeted by this compound. While other imidazole-containing molecules have been shown to inhibit enzymes such as BRAF kinase or CYP26A1, these findings are not directly applicable to the specific compound . nih.govnih.gov

Determination of Inhibition Kinetics and Mechanism (e.g., Competitive, Allosteric)

As no enzyme targets have been identified, there is no information regarding the inhibition kinetics or the mechanism of action (e.g., competitive, non-competitive, uncompetitive, or allosteric) for this compound.

Receptor Binding Profiling (In Vitro)

No in vitro receptor binding profiles for this compound have been published.

G-Protein Coupled Receptor (GPCR) Binding Assays

There are no available results from GPCR binding assays for this compound. Consequently, its affinity and selectivity for any GPCRs are unknown. While some imidazoline (B1206853) derivatives are known to target I1-imidazoline receptors, which are involved in blood pressure regulation, there is no evidence to link this compound to this or any other GPCR. core.ac.uk

Ligand-Gated Ion Channel Modulation

No studies on the modulatory effects of this compound on ligand-gated ion channels have been found in the public domain.

Nuclear Receptor Interactions

There is no published data from in vitro assays to determine if this compound interacts with nuclear receptors.

Modulation of Protein-Protein Interactions (In Vitro)

A thorough review of scientific databases and literature reveals no available in vitro studies investigating the potential for this compound to modulate protein-protein interactions. Consequently, there are no research findings to report on this specific aspect of its biological activity.

Cellular Pathway Analysis (In Vitro, Mechanistic Focus)

Detailed mechanistic studies focusing on the cellular pathways affected by this compound have not been published. The following subsections reflect this absence of data.

Signaling Cascade Interruption or Activation

There are currently no available research findings from in vitro studies that describe the interruption or activation of any signaling cascades by this compound.

Molecular Regulation of Gene Expression

No studies have been published to date that detail the effects of this compound on the molecular regulation of gene expression.

Mechanistic Studies on Antimicrobial Activity (if applicable, In Vitro)

While imidazole (B134444) derivatives are widely recognized for their antimicrobial properties, specific mechanistic studies on the antimicrobial activity of this compound are not available in the current body of scientific literature. mdpi.comnih.gov

Target Identification in Pathogenic Microorganisms

There is no published research that identifies the specific molecular targets of this compound in any pathogenic microorganisms.

Interference with Essential Microbial Metabolic Processes

No in vitro studies have been documented that demonstrate the interference of this compound with any essential microbial metabolic processes.

Structure Activity Relationship Sar Studies of 2 Oxolan 3 Yl 1h Imidazole Derivatives

Impact of Substituents on the Imidazole (B134444) Ring

The imidazole ring, a key pharmacophoric element, offers multiple positions for substitution, allowing for the fine-tuning of a compound's electronic and steric properties.

Positional and Electronic Effects of Modifications (e.g., Alkyl, Halogen, Heteroatom)

The introduction of various substituents onto the imidazole ring of 2-(oxolan-3-yl)-1H-imidazole derivatives can significantly alter their biological profiles. The position and electronic nature of these substituents are pivotal in determining the resulting activity.

Research on related imidazole-containing compounds has shown that the addition of alkyl groups, such as a methyl group, can influence activity. For instance, in some series of imidazole derivatives, methylation can either enhance or decrease potency depending on the target and the position of the substitution. Halogen substituents, like chlorine or fluorine, are often introduced to modulate lipophilicity and metabolic stability. The strong electron-withdrawing nature of halogens can also impact the pKa of the imidazole ring, affecting its ability to form hydrogen bonds with biological targets. While specific data for this compound is limited, general principles suggest that substitution at the 4- and 5-positions of the imidazole ring can have a pronounced effect on activity due to their proximity to the 2-position, which is linked to the oxolane moiety.

Table 1: Hypothetical Impact of Imidazole Ring Substituents on Activity

| Substituent (R) at 4/5-position | Electronic Effect | Potential Impact on Activity |

| -CH₃ | Electron-donating | May enhance hydrophobic interactions. |

| -Cl | Electron-withdrawing, Halogen bond donor | Can increase potency and affect pharmacokinetics. |

| -F | Electron-withdrawing, Halogen bond donor | Can improve metabolic stability and binding affinity. |

| -NO₂ | Strongly electron-withdrawing | May significantly alter electronic properties and binding. |

| -NH₂ | Electron-donating, H-bond donor/acceptor | Can introduce new hydrogen bonding opportunities. |

Influence of N-Substitution Patterns

N-substitution on the imidazole ring is a common strategy to modify the physicochemical properties and biological activity of imidazole-containing compounds. Alkylation or arylation at the N-1 or N-3 position can prevent tautomerization and introduce new interaction points with a biological target.

Studies on various N-substituted imidazole derivatives have demonstrated that the nature of the substituent plays a crucial role. For example, the introduction of a benzyl (B1604629) group can enhance lipophilicity and introduce potential π-stacking interactions. Smaller alkyl groups, such as methyl or ethyl, can also modulate activity, often with a different outcome compared to larger, bulkier groups. The choice of the N-substituent can also influence the preferred conformation of the entire molecule, thereby affecting its binding to a target. A series of N-substituted imidazole derivatives showed that different amine substituents led to varied antimicrobial activity, with N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide being identified as a particularly active antibacterial compound. nih.gov

Modifications of the Oxolane Moiety

Stereochemical Considerations and Enantiomeric Purity Effects

The this compound molecule possesses a chiral center at the 3-position of the oxolane ring. Consequently, it can exist as two enantiomers, (R)-2-(oxolan-3-yl)-1H-imidazole and (S)-2-(oxolan-3-yl)-1H-imidazole. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

While specific studies on the enantiomeric purity of this compound are not widely published, it is highly probable that one enantiomer will display superior activity over the other due to stereospecific interactions with its biological target. The precise spatial arrangement of the imidazole and the oxolane ring is critical for optimal binding, and even a subtle change in stereochemistry can lead to a dramatic loss of potency.

Variation in Ring Size (e.g., Furan (B31954), Tetrahydropyran Analogues) and Substitution Patterns

Furthermore, the introduction of substituents on the oxolane ring itself can provide additional points of interaction. For example, hydroxylation or methylation of the oxolane ring could lead to new hydrogen bonding or hydrophobic interactions, respectively. The position of these substituents would also be critical in determining their effect on activity. In broader contexts, furan derivatives, which are aromatic counterparts to oxolane, have been incorporated into various biologically active molecules, including those with an imidazole scaffold, to explore different electronic and conformational spaces. nih.gov

Replacement with Other Saturated Heterocycles

Bioisosteric replacement of the oxolane ring with other saturated heterocycles is a valid strategy to explore new chemical space and potentially improve pharmacological properties. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties.

Replacing the oxolane ring with other five- or six-membered saturated heterocycles containing different heteroatoms (e.g., nitrogen in a pyrrolidine (B122466) or piperidine (B6355638) ring, or sulfur in a tetrahydrothiophene (B86538) ring) could lead to derivatives with altered polarity, hydrogen bonding capacity, and metabolic stability. For instance, the replacement of a cyclic ether oxygen with a carbon has been shown to result in a significant loss of antiviral activity in some therapeutic agents, highlighting the importance of the heteroatom for hydrogen bonding. nih.gov The choice of the replacement heterocycle would depend on the desired physicochemical properties and the nature of the biological target.

Linker Modifications and Their Influence on Activity

Information detailing the synthesis and evaluation of this compound derivatives with systematic linker modifications is not currently available in published research. Structure-activity relationship studies are fundamental in medicinal chemistry for optimizing lead compounds. These studies typically involve modifying different parts of a molecule, including a "linker" region that may connect key pharmacophoric elements, to understand how these changes affect biological activity. For other classes of compounds, such as certain antibiotics, modifications to linker regions have been shown to significantly impact efficacy. nih.govnih.gov However, for the specific case of this compound, such studies have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. biointerfaceresearch.com This approach is valuable for predicting the activity of new compounds and for understanding the molecular properties that are important for a desired biological effect.

Selection of Molecular Descriptors for Biological Activity Prediction

The development of a QSAR model begins with the calculation of a set of molecular descriptors that characterize the physicochemical properties of the molecules in a dataset. These descriptors can be categorized as 1D, 2D, or 3D and can include properties such as molecular weight, logP, polar surface area, and various electronic and steric parameters. crpsonline.com The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. For general imidazole derivatives, a variety of descriptors have been employed in QSAR studies to predict activities such as enzyme inhibition. crpsonline.comnih.gov However, no specific studies have been found that detail the selection of molecular descriptors for predicting the biological activity of this compound derivatives.

Development and Validation of Predictive Statistical Models

Once a set of descriptors has been selected, a statistical method is used to build a mathematical model that correlates these descriptors with the biological activity of the compounds. Common statistical methods include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms. nih.govuniroma1.it The predictive power of the resulting QSAR model must be rigorously validated using both internal and external validation techniques to ensure its reliability. mdpi.comresearchgate.net While numerous QSAR models have been developed and validated for various classes of imidazole-containing compounds, there is no specific information available on the development and validation of predictive statistical models for this compound derivatives.

Potential Applications and Broader Research Impact of 2 Oxolan 3 Yl 1h Imidazole

Development as a Chemical Probe for Biological Research

A comprehensive review of scientific literature and chemical databases indicates a lack of specific research into the development and application of 2-(oxolan-3-yl)-1H-imidazole as a chemical probe for biological research. While the imidazole (B134444) and oxolane (tetrahydrofuran) moieties are present in various biologically active molecules, this specific compound has not been prominently featured in studies focused on target validation or as a component of chemical biology toolboxes.

Utilization in Target Validation and Deconvolution Studies

There is currently no available scientific literature detailing the use of this compound in target validation or deconvolution studies. For a compound to be effectively used as a chemical probe in such studies, it typically requires known biological activity and a defined molecular target. The specific biological targets of this compound, if any, have not been reported in peer-reviewed research.

Inclusion in Chemical Biology Toolboxes and Screening Libraries

While many chemical suppliers list this compound for sale, suggesting its potential inclusion in screening libraries, there is no specific mention of it being a key component of curated chemical biology toolboxes. Such toolboxes usually consist of well-characterized compounds with known mechanisms of action to probe biological systems. The lack of detailed biological studies on this compound currently precludes its role as a standard tool in chemical biology.

Scaffold for Medicinal Chemistry Lead Generation and Optimization

The potential of this compound as a central scaffold for medicinal chemistry lead generation and optimization remains largely unexplored in publicly available research. The imidazole ring is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. The addition of the oxolane group provides a three-dimensional character that can be advantageous for binding to protein targets. However, specific research programs detailing the use of this particular scaffold are not documented in scientific journals or patent literature.

Strategies for Enhancing Potency and Selectivity

As there are no reported primary biological targets or lead compounds based on the this compound scaffold, specific strategies for enhancing its potency and selectivity have not been developed. Such strategies would typically involve synthetic modifications to the imidazole or oxolane rings to improve interactions with a target protein, and this level of research has not been published.

Application in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) relies on the screening of small, low-complexity molecules (fragments) to identify starting points for drug development. Given its molecular weight and structural features, this compound could theoretically be included in a fragment library. However, there are no published FBDD campaigns that report the screening or identification of this specific fragment as a hit against any biological target.

A summary of the theoretical properties of this compound relevant to its potential as a fragment is presented in the table below. These are calculated or predicted values and have not been experimentally validated in the context of FBDD in published literature.

| Property | Predicted Value | Relevance in FBDD |

| Molecular Weight | 138.16 g/mol | Within the typical range for fragments (<300 g/mol ) |

| XLogP3 | 0.4 | Indicates good solubility, a desirable property for fragments |

| Hydrogen Bond Donors | 1 | Contributes to potential protein-ligand interactions |

| Hydrogen Bond Acceptors | 2 | Contributes to potential protein-ligand interactions |

| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be favorable |

Data sourced from computational predictions.

Role in Material Science or Catalysis

An extensive search of the scientific literature did not yield any specific studies on the application of this compound in material science or catalysis. While imidazole derivatives can be used as ligands for catalysts or as components of ionic liquids and polymers, this particular compound has not been the subject of such research. The presence of both the imidazole and oxolane functionalities could potentially offer interesting properties in these fields, but this remains a hypothetical consideration without experimental evidence.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial as it dictates the topology, porosity, and chemical functionality of the resulting framework. Imidazole and its derivatives are excellent candidates for MOF ligands due to the presence of two nitrogen atoms that can effectively coordinate with metal centers. mdpi.com

The compound this compound could serve as a versatile ligand for MOF synthesis. The sp²-hybridized nitrogen atom of the imidazole ring is a potent coordination site for a wide range of metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺). The oxolane substituent could influence the resulting MOF structure and properties in several ways:

Structural Diversity: The non-planar and flexible nature of the oxolane ring can introduce structural complexity and potentially lead to the formation of novel MOF topologies that are not accessible with simple, rigid imidazole ligands.

Pore Environment Modification: The ether oxygen of the oxolane group can act as a hydrogen bond acceptor, modifying the polarity of the MOF pores. This could enhance the selective adsorption of specific gas molecules or substrates. For instance, MOFs with open metal sites and polar functional groups have shown excellent CO₂ adsorption capacities. mdpi.com

Post-Synthetic Modification: The oxolane ring offers potential sites for further chemical functionalization after the MOF has been synthesized, allowing for the fine-tuning of the framework's properties.

The potential of this compound as a MOF linker is predicated on the well-established coordinating ability of the imidazole core. The table below outlines a hypothetical comparison of properties for MOFs constructed with a simple imidazole linker versus one functionalized with an oxolane group.

| Property | MOF with Imidazole Ligand | Hypothetical MOF with this compound Ligand | Rationale for Difference |

| Framework Polarity | Moderate | High | The ether oxygen in the oxolane ring increases the overall polarity of the linker and the resulting framework pores. |

| Guest Molecule Affinity | General affinity for polar molecules | Enhanced affinity for specific polar molecules (e.g., H₂O, CO₂) | The localized polarity and hydrogen bonding capability of the ether group can create specific binding sites. |

| Structural Rigidity | High | Moderate to Low | The conformational flexibility of the five-membered oxolane ring can introduce more dynamic behavior to the framework. |

| Porosity | Predictable based on linker length | Potentially more complex and hierarchical pore structures | The non-linear geometry of the oxolane substituent may lead to interpenetrated or more intricate network topologies. |

Application as an Organocatalyst or Ligand in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral imidazole derivatives have been explored as catalysts and as ligands for metal-based catalysts.

The structure of this compound is well-suited for applications in asymmetric catalysis. By using an enantiomerically pure form of the oxolane precursor, such as (R)- or (S)-3-hydroxy-tetrahydrofuran, a chiral version of the molecule can be synthesized. The chirality is positioned close to the catalytically active imidazole ring, which is a key requirement for effective stereochemical control.

Potential Roles in Asymmetric Catalysis:

Chiral Ligand: The imidazole nitrogen can coordinate to a metal center, while the chiral oxolane group creates a chiral environment around the metal, directing the stereochemical outcome of reactions like hydrogenations, oxidations, or carbon-carbon bond formations.

Brønsted Base Catalyst: The basic nitrogen atom of the imidazole can function as a chiral Brønsted base, activating substrates through deprotonation in reactions such as Michael additions or aldol (B89426) reactions.

Hydrogen Bond Donor: The N-H group of the imidazole can act as a hydrogen bond donor to activate electrophiles. nih.gov The proximity of the chiral oxolane moiety would influence the facial selectivity of the nucleophilic attack. Bifunctional catalysts, often employing hydrogen bonding, are a powerful tool in asymmetric synthesis. nih.gov

The effectiveness of a chiral catalyst is measured by the enantiomeric excess (ee) of the product. The following table presents hypothetical results for an asymmetric Michael addition reaction, illustrating the potential of a chiral this compound derivative as an organocatalyst.

| Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Imidazole (achiral) | 24 | 95 | 0 |

| (S)-2-(oxolan-3-yl)-1H-imidazole (Hypothetical) | 18 | 92 | 85 |

| (R)-2-(oxolan-3-yl)-1H-imidazole (Hypothetical) | 18 | 91 | 84 (opposite enantiomer) |

Contribution to Fundamental Understanding of Imidazole and Oxolane Chemistry

The study of this compound can provide valuable insights into the fundamental chemical interactions between a saturated, flexible heterocycle (oxolane) and an aromatic, rigid one (imidazole). The substituent at the 2-position of the imidazole ring significantly influences its electronic properties.

The oxolane group is generally considered to be an electron-donating group due to the inductive effect of the alkyl chain. This electronic donation would be expected to impact several key properties of the imidazole ring:

Basicity and Acidity: The electron-donating nature of the oxolane substituent should increase the electron density on the imidazole ring, making the sp² nitrogen atom (N-3) more basic and the N-H proton (N-1) less acidic compared to unsubstituted imidazole. wikipedia.org This can be quantified by comparing their respective pKa values.

Aromaticity and Reactivity: The substituent may subtly alter the aromatic character and the reactivity of the imidazole ring towards electrophilic substitution.

Tautomerism: Imidazole exists in two equivalent tautomeric forms. humanjournals.com The oxolane substituent at the 2-position does not break this symmetry, but studying its influence on the dynamics of proton transfer could provide a deeper understanding of tautomerism in substituted imidazoles.

Conformational Analysis: A key area of interest would be the conformational relationship between the planar imidazole ring and the non-planar oxolane ring. The rotational barrier around the C-C bond connecting the two rings and the preferred spatial arrangement would be of fundamental interest, influencing its behavior as a ligand and catalyst.

Investigating these properties through spectroscopic methods (NMR, IR), X-ray crystallography, and computational modeling would contribute to a more comprehensive understanding of structure-property relationships in heterocyclic chemistry.

Future Directions and Emerging Research Avenues for 2 Oxolan 3 Yl 1h Imidazole

Exploration of Novel Biosynthetic Pathways and Metabolites

A fundamental area of future research will be the investigation of the natural origins and metabolic fate of 2-(oxolan-3-yl)-1H-imidazole. While many complex imidazole (B134444) alkaloids are known to be produced by marine sponges, the biosynthetic pathways for simpler derivatives are less understood. nih.govrsc.orgnih.gov Research could focus on identifying microorganisms or marine organisms that may naturally produce this compound.

Hypothetical Biosynthetic Pathways: Future studies could explore plausible biosynthetic routes. One such hypothetical pathway might involve the condensation of a precursor for the oxolane ring with an amino acid derivative like histidine. researchgate.net Investigating the enzymes and genetic clusters responsible for such transformations in potential producer organisms would provide profound insights into novel biochemical reactions.

Metabolic Profiling: Understanding the metabolism of this compound is crucial for its development as a potential therapeutic agent. In vivo and in vitro studies using liver microsomes could identify its primary metabolites. Based on the known metabolism of other imidazole-containing drugs, it is anticipated that metabolic transformations could include oxidation of the imidazole or oxolane rings, mediated by cytochrome P450 enzymes. researchgate.netscilit.com Identifying these metabolites is essential for understanding the compound's pharmacokinetic profile and potential toxicity.

Table 1: Potential Areas of Investigation for Biosynthesis and Metabolism

| Research Area | Objective | Potential Methods |

| Natural Product Discovery | Identify natural sources of this compound. | Metabolomic analysis of microbial or marine organism extracts. |

| Biosynthetic Pathway Elucidation | Determine the enzymatic steps leading to the compound's formation. | Isotopic labeling studies; genomic analysis of producer organisms. |

| Metabolite Identification | Characterize the major metabolites in biological systems. | In vitro incubation with liver microsomes; LC-MS/MS analysis of metabolites from in vivo studies. |

Integration of Advanced Computational Methods for De Novo Design and Prediction

Computational chemistry offers powerful tools to accelerate the exploration of the chemical space around this compound. These methods can guide the synthesis of new derivatives with enhanced biological activity and improved pharmacokinetic properties. nih.govresearchgate.net

De Novo Design of Analogs: Using the this compound scaffold as a starting point, computational algorithms can be employed to design novel derivatives. nih.gov By defining a target protein's active site, these methods can generate structures optimized for binding affinity and selectivity. This approach allows for the rational design of compound libraries with a higher probability of identifying potent hits for specific diseases. nih.gov

In Silico Prediction of Bioactivity and ADMET Properties: Before undertaking costly and time-consuming synthesis, the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of designed analogs can be predicted using computational models. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can forecast the potential efficacy of new derivatives based on their structural features. semanticscholar.org Similarly, ADMET prediction tools can flag molecules with potential liabilities, such as poor oral bioavailability or potential for toxicity, allowing researchers to prioritize the most promising candidates for synthesis. nih.govmdpi.com

High-Throughput Screening for Unbiased Discovery of New Biological Activities

To uncover the full therapeutic potential of this compound, unbiased screening approaches are indispensable. High-Throughput Screening (HTS) allows for the rapid testing of the compound against vast libraries of biological targets. nih.gov

Target-Based HTS: this compound could be included in large chemical libraries and screened against hundreds of validated and novel drug targets, such as kinases, G-protein-coupled receptors (GPCRs), and enzymes. ku.eduthermofisher.com This target-agnostic approach could reveal unexpected biological activities and open up new therapeutic avenues. For example, screening against a panel of human kinases could identify the compound as a novel inhibitor for a cancer-related target. acs.org

Phenotypic Screening: Phenotypic screening represents a powerful strategy for discovering compounds that induce a desired biological effect in a cellular or organismal context, without prior knowledge of the molecular target. wikipedia.orgnih.gov this compound could be tested in various phenotypic assays, such as those monitoring cancer cell proliferation, neuronal regeneration, or microbial biofilm formation. researchgate.net A significant advantage of this approach is its potential to identify first-in-class molecules that operate through novel mechanisms of action. nih.gov

Development of Advanced Analytical Tools for Mechanistic Elucidation

Once a biological activity is identified, elucidating the compound's mechanism of action (MoA) is a critical next step. This requires the development and application of sophisticated analytical tools.

Quantitative Bioanalysis: To support pharmacokinetic and pharmacodynamic studies, robust and sensitive analytical methods are needed to quantify this compound and its key metabolites in biological matrices like plasma and tissue. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard technique that could be optimized for this purpose. nih.govresearchgate.net

Target Deconvolution and MoA Studies: For hits identified through phenotypic screening, determining the molecular target is a significant challenge. Advanced techniques such as chemical proteomics, thermal proteome profiling, and genetic screening (e.g., CRISPR-Cas9 screens) can be employed to identify the specific protein(s) that this compound binds to. nih.gov Understanding the direct molecular target is fundamental to deciphering its MoA and guiding further drug development. drugbank.comnih.gov

Synergistic Applications with Artificial Intelligence and Machine Learning in Chemical Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize chemical research and drug discovery. nih.govijirt.org These technologies can be synergistically applied to the study of this compound.

Predictive Modeling: ML models can be trained on existing data from large databases of imidazole-containing compounds to predict various properties of this compound and its yet-to-be-synthesized derivatives. astrazeneca.com These models can predict bioactivity, solubility, metabolic stability, and potential off-target effects, thereby accelerating the optimization cycle. crimsonpublishers.com

Generative AI for Novel Scaffolds: Generative AI models represent a cutting-edge approach for de novo drug design. springernature.com These models can learn the underlying principles of molecular design from vast chemical datasets and generate entirely novel molecular structures that are optimized for a specific target or desired property profile. digitellinc.combioworld.com By providing the this compound scaffold as a starting point or constraint, generative AI could design new, synthetically accessible molecules with superior therapeutic potential and intellectual property novelty. digitellinc.com

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(oxolan-3-yl)-1H-imidazole?

The synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling to attach the oxolane (tetrahydrofuran) moiety to the imidazole core. For example, describes the use of oxolane derivatives in building-block chemistry, where 1-[(oxolan-3-yl)methyl]-1H-imidazole is synthesized via alkylation or coupling reactions. A practical approach involves:

- Step 1 : Functionalizing the oxolane ring at the 3-position with a leaving group (e.g., bromide) for nucleophilic attack.

- Step 2 : Coupling the oxolane derivative to 1H-imidazole using catalysts like Pd for cross-coupling or base-mediated alkylation .

- Purification : Column chromatography or recrystallization to isolate the product, followed by NMR and mass spectrometry for validation.

Q. How can researchers confirm the structural integrity and purity of this compound?

Key analytical methods include:

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and integration ratios. For instance, highlights the use of 1H NMR (400 MHz, DMSO-d6) to resolve tautomeric mixtures in similar imidazole derivatives, with δ values for aromatic protons and heterocyclic carbons .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs as in ) provides unambiguous confirmation of stereochemistry and bond lengths .

- Elemental Analysis : Combustion analysis to validate C, H, and N content, as demonstrated in for benzimidazole derivatives .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- IR Spectroscopy : Identifies functional groups like C-N (≈1600 cm⁻¹) and C-O (≈1100 cm⁻¹) stretches. uses IR to confirm imine and ether linkages in phenoxymethylbenzimidazoles .

- High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion peaks and isotopic patterns. employs HRMS to validate molecular formulas of indole-benzimidazole hybrids .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, used docking studies to analyze interactions between benzimidazole derivatives and biological targets, such as enzymes .

- Molecular Dynamics (MD) Simulations : Assess binding stability in protein-ligand complexes. indirectly supports this via SHELX-refined crystal structures, which provide starting coordinates for simulations .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

- Data Triangulation : Cross-validate NMR, X-ray, and HRMS results. For instance, resolved tautomeric ambiguity in benzimidazoles by comparing experimental NMR shifts with DFT-calculated values .

- Controlled Replicates : Repeat syntheses under varying conditions (e.g., solvent polarity, temperature) to isolate artifacts. emphasizes reproducibility in multi-step syntheses .

Q. What methods assess the stability of this compound under varying experimental conditions?

- Accelerated Stability Studies : Expose the compound to heat, light, or humidity and monitor degradation via HPLC (e.g., tested nitroimidazole stability under acidic/basic conditions) .

- Kinetic Analysis : Measure half-life in solution (e.g., phosphate buffer at pH 7.4) using UV-Vis spectroscopy. discusses oxidation/reduction kinetics for imidazole derivatives .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) to the imidazole or oxolane ring. explores GLP-1 receptor activation by modifying imidazole substituents .

- Biological Assays : Test derivatives against target enzymes (e.g., antifungal activity in ) to correlate structural features with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.